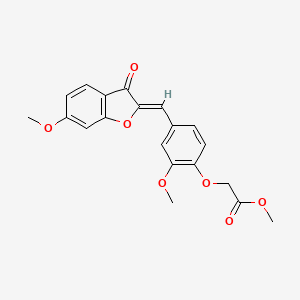![molecular formula C20H21ClN6O3S B3409690 ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 893917-31-2](/img/structure/B3409690.png)
ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate
Vue d'ensemble
Description
Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis typically involves multi-step reactions, starting from basic organic synthesis techniques. The process might include:
Formation of 3-chlorophenyl-1H-pyrazolo[3,4-d]pyrimidine: : This involves cyclization reactions where a chlorophenyl group is introduced into the pyrazolo-pyrimidine ring system.
Thioacetylation: : Introducing a thioacetyl group to the pyrazolo-pyrimidine compound.
Esterification: : Reacting the resulting compound with ethyl piperazine-1-carboxylate to form the final product.
Reaction conditions often require:
Catalysts (e.g., acids, bases)
Solvents (e.g., dichloromethane, ethanol)
Temperature control
Industrial Production Methods
Industrial synthesis would scale up these processes, employing large reactors and continuous flow systems to maintain efficiency and yield. Key factors in industrial production include:
Optimizing reaction conditions to increase yield.
Implementing purification steps to ensure compound purity.
Adhering to safety and environmental regulations during synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
This compound is likely to undergo a variety of chemical reactions, such as:
Oxidation: : Reacting with oxidizing agents could potentially modify the thioacetyl or piperazine groups.
Reduction: : Reducing agents could target specific bonds, altering the molecular structure.
Substitution: : Various nucleophilic or electrophilic substitutions can occur at different functional groups.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate under mild to moderate conditions.
Reduction: : Employs reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: : Common reagents include halogens, nucleophiles like ammonia, or specific organometallic compounds.
Major Products
The major products of these reactions depend on the specific pathway taken:
Oxidation might yield sulfoxides or sulfones.
Reduction could lead to various hydrocarbon derivatives.
Substitution reactions produce a range of derivatives with altered functional groups.
Applications De Recherche Scientifique
Ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate finds applications across multiple scientific fields:
Chemistry: : Studied for its unique reactivity and potential as a building block for more complex molecules.
Biology: : May be used in biochemical assays to study enzyme interactions or as a ligand in receptor studies.
Industry: : Can be used in the synthesis of specialized materials or as an intermediate in the production of other compounds.
Mécanisme D'action
The exact mechanism of action depends on the specific application:
Molecular Targets: : It may interact with proteins or enzymes, altering their function.
Pathways Involved: : Could affect signaling pathways, potentially modulating cellular responses or metabolic processes.
Comparaison Avec Des Composés Similaires
Comparing this compound with structurally similar molecules highlights its unique features:
Similar Compounds: : Other pyrazolo[3,4-d]pyrimidine derivatives.
Uniqueness: : The specific combination of functional groups in ethyl 4-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate lends it distinctive reactivity and potential biological activity that similar compounds might not exhibit.
Conclusion
This compound is a compound of significant interest across various scientific disciplines. Its synthesis, reactivity, and applications make it a subject worthy of extensive research and exploration. How it compares and contrasts with similar compounds only underscores its unique place in the field of synthetic organic chemistry.
Propriétés
IUPAC Name |
ethyl 4-[2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O3S/c1-2-30-20(29)26-8-6-25(7-9-26)17(28)12-31-19-16-11-24-27(18(16)22-13-23-19)15-5-3-4-14(21)10-15/h3-5,10-11,13H,2,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYXXILDSOCVEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B3409639.png)
![7-(diethylamino)-6-fluoro-1-[(4-fluorophenyl)methyl]-3-(3-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B3409645.png)
![4-cyano-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B3409662.png)
![2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3409667.png)


![2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B3409686.png)
![1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-3-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B3409702.png)
![1-(4-fluorophenyl)-5-oxo-N-(5-{[(pyridin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide](/img/structure/B3409703.png)
![N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B3409715.png)
![4-(2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B3409716.png)
